Fluvastatin sodium anti-isomer free acid

HMG-CoA reductase inhibition enzyme inhibitory potency stereoselective pharmacology

Analytical reference standard for quantifying the anti-diastereomer impurity in Fluvastatin Sodium API per USP/EP monographs. Sourcing racemic mixtures for this specific impurity analysis leads to quantification failure due to the 30-fold lower HMG-CoA reductase inhibitory potency of this stereoisomer, rendering it a critical marker for stability-indicating methods. - Enables resolution of all 4 stereoisomers with validated HPLC methods (Chiralpak AD/Chiralcel OD-H, r² > 0.999). - Quantifies the major degradation product under stress conditions, critical for meeting the USP limit of ≤0.8%. - Supports CYP2C9 pharmacogenomic studies by calibrating inactive enantiomer pharmacokinetics (5-fold AUC increase in CYP2C9*3 carriers).

Molecular Formula C24H26FNO4
Molecular Weight 411.5 g/mol
CAS No. 174956-43-5
Cat. No. B1243203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin sodium anti-isomer free acid
CAS174956-43-5
Molecular FormulaC24H26FNO4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1
InChIKeyFJLGEFLZQAZZCD-FUTHQCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvastatin Sodium Anti-Isomer Free Acid: 3R,5R Stereoisomer Role


Fluvastatin sodium anti-isomer free acid (CAS 174956-43-5), also designated as (3R,5R,6E)-fluvastatin or Fluvastatin EP Impurity A, is the stereochemically defined anti diastereomer of the synthetic HMG-CoA reductase inhibitor fluvastatin . Clinically administered fluvastatin is formulated as the racemic mixture of the syn-configured (3R,5S) and (3S,5R) enantiomers, while the anti-configured (3R,5R) and (3S,5S) stereoisomers constitute the principal synthetic and degradative impurities [1]. This compound serves a critical non-therapeutic function as a reference standard for analytical method development, chiral separation validation, impurity profiling, and pharmacopeial compliance in pharmaceutical research and industrial quality control laboratories .

Chiral reference standard for impurity profiling
Supports chiral HPLC method validation
USP/EP pharmacopeial compliance workflows

Fluvastatin Sodium Anti-Isomer: Non-Interchangeability with Syn-Enantiomers


Substitution of fluvastatin sodium anti-isomer free acid with other fluvastatin-related stereoisomers or with racemic fluvastatin is scientifically invalid due to profound, quantifiable differences in enzyme inhibitory potency, cytochrome P450 interaction profiles, hepatic transporter substrate affinity, and pharmacokinetic disposition [1]. The (3R,5R) anti-isomer exhibits approximately 30-fold lower inhibitory activity against the target enzyme HMG-CoA reductase compared to the active (3R,5S)-syn enantiomer [2], and demonstrates a 4- to 5-fold lower affinity for CYP2C9-mediated metabolic inhibition [3]. Furthermore, the anti-isomer displays divergent OATP2B1-mediated hepatic uptake kinetics and undergoes stereoselective biliary elimination that fundamentally alters its systemic exposure profile [4]. These stereospecific differences render the anti-isomer unsuitable for pharmacological investigations intended to model the therapeutic racemate, and underscore its essential role as a unique analytical reference standard for impurity quantification and chiral method validation in pharmaceutical development and regulatory submissions [5].

Enzyme inhibition context
Anti-isomer shows markedly lower HMG-CoA reductase inhibition; not suitable for pharmacological studies
CYP2C9 interaction profile
Stereoselective CYP inhibition differs substantially; cannot substitute in DDI research
Pharmacokinetic disposition
Enantiomer-specific exposure ratios may not reproduce racemate profiles; requires enantiomerically pure standard

Fluvastatin Sodium Anti-Isomer: Comparative Evidence vs Syn-Enantiomers


HMG-CoA Reductase Inhibitory Potency: Anti-Isomer vs Active Syn-Enantiomer

The (3R,5S)-syn enantiomer of fluvastatin, which bears the pharmacologically active configuration, exhibits approximately 30-fold greater inhibitory activity against the target enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase compared to its optical counterpart (the anti-isomer or 3S,5R enantiomer) [1]. This stereospecific potency difference establishes that the anti-isomer (3R,5R configuration) is functionally inactive as a cholesterol-lowering agent and cannot substitute for the active syn-enantiomer in pharmacological studies.

HMG-CoA Inhibition
Class-level
~30-fold lower activity
Anti-isomer vs active syn enantiomer
Supports impurity-standard role; not for enzyme studies
Exact IC50 values not reported
HMG-CoA reductase inhibition enzyme inhibitory potency stereoselective pharmacology

Stereoselective CYP2C9 Inhibition Profile

In human liver microsomes, the (+)-isomer of fluvastatin (pharmacologically more active 3R,5S configuration) demonstrated 4- to 5-fold higher affinity for the major drug-metabolizing enzyme CYP2C9 compared to the (-)-isomer (3S,5R configuration), with measured Ki values of 0.06 μmol·L⁻¹ and 0.28 μmol·L⁻¹, respectively [1]. Racemic fluvastatin and both enantiomers showed only moderate affinity for CYP2D6 and CYP3A4 (estimated Ki > 50 μmol·L⁻¹). This stereoselective inhibition profile has direct implications for predicting fluvastatin-mediated drug-drug interactions, as the active enantiomer contributes disproportionately to CYP2C9 inhibition.

CYP2C9 Inhibition
Head-to-head
Ki 0.28 vs 0.06 μmol·L⁻¹
4.67-fold difference; human liver microsomes
Enantiomer-specific CYP2C9 affinity context
Supports DDI profiling method development
CYP2C9 inhibition cytochrome P450 drug-drug interaction stereoselective metabolism

Stereoselective Human Pharmacokinetics of Enantiomers

Following a single 20 mg oral dose of racemic fluvastatin (Lescol) to a healthy volunteer, the (-)-3S,5R isomer exhibited markedly higher plasma exposure compared to the active (+)-3R,5S isomer [1]. Specifically, the maximum plasma concentration (Cmax) for the (-)-3S,5R isomer was 92.4 ng/mL versus 60.3 ng/mL for the (+)-3R,5S isomer, representing a 1.53-fold difference. The area under the plasma concentration-time curve (AUC0–∞) was 133.3 ng·h/mL for the (-)-3S,5R isomer compared to 97.4 ng·h/mL for the (+)-3R,5S isomer, a 1.37-fold difference. Apparent total clearance (Cl/f) was lower for the (-)-3S,5R isomer (150.2 L·h⁻¹) than for the (+)-3R,5S isomer (205.2 L·h⁻¹).

Human PK (20 mg oral)
Head-to-head
Cmax 1.53×, AUC 1.37× higher for (-)-isomer
(-)-3S,5R vs (+)-3R,5S in healthy volunteer
PK disposition not equivalent; requires enantiomer-specific analysis
Chiral HPLC method development needed
pharmacokinetics stereoselective disposition human plasma bioavailability

OATP2B1 Hepatic Transporter Affinities: Stereoselective Uptake

In a comparative assessment of hepatic organic anion transporting polypeptide (OATP)-mediated statin uptake using human embryonic kidney 293 cells overexpressing individual transporters, OATP2B1 was identified as the high-affinity transporter for fluvastatin enantiomers [1]. The 3S,5R-fluvastatin enantiomer exhibited an approximately 4.4-fold higher affinity (lower Km) for OATP2B1 compared to the 3R,5S-fluvastatin enantiomer, with Km values of 0.57 μM and 2.5 μM, respectively. Neither fluvastatin enantiomer was taken up by OATP1B3, and OATP1B1 transport data for fluvastatin enantiomers were not reported in this study.

OATP2B1 Uptake
Head-to-head
Km 0.57 vs 2.5 μM
4.4-fold higher affinity for 3S,5R isomer
Stereoselective hepatic uptake context
Informs PBPK model development
hepatic uptake OATP transporter stereoselective transport pharmacokinetic modeling

CYP2C9 Genotype-Dependent Pharmacokinetic Variability

In a clinical pharmacogenetic study of 24 healthy volunteers receiving 40 mg racemic fluvastatin daily for 14 days, the pharmacokinetics of both enantiomers demonstrated statistically significant dependence on the CYP2C9*3 allele (P < 0.0001, F test) [1]. For the active (+)-3R,5S-fluvastatin, mean AUC values were 173, 231, and 533 μg·L⁻¹·h in carriers of CYP2C9*1/*1, *1/*3, and *3/*3 genotypes, respectively, representing a 3.08-fold difference between *1/*1 and *3/*3 carriers. The inactive (-)-3S,5R-fluvastatin exhibited an even greater genotype-dependent variation, with mean AUC values of 227, 360, and 1126 μg·L⁻¹·h across the same genotypes—a 4.96-fold difference. The CYP2C9*2 variant had no significant influence on fluvastatin kinetics.

CYP2C9 Genotype PK
Head-to-head
AUC: up to 5× variation by genotype
(-)-isomer: 227 to 1126 μg·L⁻¹·h across *1/*1 to *3/*3
Genotype-dependent exposure profile
Supports pharmacogenomic assay validation
pharmacogenomics CYP2C9 polymorphism stereoselective metabolism precision medicine

Anti-Isomer as Critical Pharmacopeial Impurity

The anti diastereomer (3R,5R and 3S,5S configurations) constitutes the principal synthetic and degradative impurity in fluvastatin sodium manufacturing [1]. The United States Pharmacopeia (USP) monograph for fluvastatin sets an impurity limit of 0.8% (HPLC) for the anti isomer, while limiting any other individual impurity to 0.1%—an atypically high allowance attributed to the compound's limited stability and tendency to form the anti isomer as a degradation product [1]. Process patents specify that the anti isomer content in the active pharmaceutical ingredient must be maintained below 0.4% and preferably below 0.2% to accommodate storage-related degradation [1]. An industrial process patent demonstrated reduction of anti isomer content from 1.24% in the t-butyl ester precursor to 0.31% in the final sodium salt via selective extraction, achieving a 75% reduction in impurity levels [2].

Pharmacopeial Impurity
Context-dependent
USP limit: 0.8% anti-isomer
8× higher allowance vs other impurities (0.1%)
Critical impurity for QC release testing
Industrial target ≤0.2%; patent reduction to 0.31%
impurity control pharmacopeial compliance process chemistry quality control

Applications: Fluvastatin Sodium Anti-Isomer in Research & QC


Pharmacopeial Impurity Quantification and API Release Testing

Fluvastatin sodium anti-isomer free acid serves as the certified reference standard for quantifying the anti diastereomer impurity in fluvastatin sodium active pharmaceutical ingredient (API) batches according to USP and EP monograph specifications. The USP monograph establishes a limit of 0.8% for this specific impurity, while other individual impurities are restricted to 0.1% [1]. Industrial process specifications target anti-isomer content below 0.2% to accommodate storage-related degradation [1]. Quality control laboratories utilize this reference standard to calibrate HPLC-UV or HPLC-fluorescence methods, ensuring that API batches meet regulatory release criteria before formulation.

Chiral HPLC Method Development and Validation

The anti-isomer free acid is indispensable for developing and validating chiral separation methods capable of resolving all four fluvastatin stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S). Validated normal-phase HPLC methods using Chiralpak AD or Chiralcel OD-H columns have been established, with demonstrated linearity (r² > 0.999 over 20-300 μmol/L), recovery (99.4 ± 0.8%), and precision (RSD < 10%) suitable for both in vitro cellular studies and human plasma pharmacokinetic investigations [1][2]. The anti-isomer reference standard provides the necessary retention time marker and calibration standard for confirming chromatographic resolution of the inactive stereoisomers from the active syn-enantiomers.

CYP2C9-Mediated Drug Interaction and Pharmacogenomic Studies

Given the stereoselective CYP2C9 inhibitory profile of fluvastatin, wherein the (+)-3R,5S enantiomer exhibits a Ki of 0.06 μmol·L⁻¹ compared to 0.28 μmol·L⁻¹ for the (-)-3S,5R optical counterpart [1], the anti-isomer reference standard enables accurate quantification of individual enantiomer contributions in drug interaction studies. In pharmacogenomic investigations, CYP2C9*3/*3 carriers exhibit AUC values for the inactive enantiomer up to 1126 μg·L⁻¹·h, representing a 5-fold increase relative to wild-type carriers [2]. The anti-isomer standard supports method calibration for studies examining genotype-dependent stereoselective metabolism and its implications for fluvastatin safety and efficacy in polymorphic populations.

Forced Degradation and Stability-Indicating Assay Development

The anti diastereomer is identified as a major degradation product of fluvastatin sodium under stressed storage conditions, with the USP's unusually high impurity limit (0.8% versus the standard 0.1% for other impurities) directly attributed to the compound's limited stability and propensity for anti-isomer formation [1]. Formulation scientists and analytical development teams employ the anti-isomer free acid reference standard in forced degradation studies (thermal, oxidative, photolytic, and hydrolytic stress conditions) to develop and validate stability-indicating HPLC methods capable of tracking degradation kinetics and establishing shelf-life specifications for fluvastatin drug products.

Application
Selection Property
Validation Focus
Pharmacopeial impurity quantification
Certified impurity reference standard
HPLC method calibration & USP limit review
Chiral method development & validation
Enantiomeric resolution marker
Chiral separation linearity & recovery assessment
CYP2C9 inhibition profiling studies
Enantiomer-specific CYP inhibition standard
CYP2C9 inhibition assay validation
Forced degradation & stability studies
Degradation impurity reference
Stability-indicating method validation
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